![molecular formula C18H18O B14234474 2-Cyclohexen-1-ol, 3-[1,1'-biphenyl]-4-yl- CAS No. 625445-10-5](/img/structure/B14234474.png)
2-Cyclohexen-1-ol, 3-[1,1'-biphenyl]-4-yl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexen-1-ol, 3-[1,1’-biphenyl]-4-yl- is an organic compound that features a cyclohexene ring bonded to a biphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-ol, 3-[1,1’-biphenyl]-4-yl- typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexene and biphenyl as the primary starting materials.
Reaction Conditions: The cyclohexene undergoes a series of reactions, including oxidation and reduction, to introduce the hydroxyl group at the desired position. The biphenyl group is then attached through a coupling reaction, often facilitated by a palladium catalyst.
Purification: The final product is purified using techniques such as distillation or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 2-Cyclohexen-1-ol, 3-[1,1’-biphenyl]-4-yl- may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques helps in achieving high yields and consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-ol, 3-[1,1’-biphenyl]-4-yl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexenone derivatives, while reduction can produce cyclohexanol derivatives.
Scientific Research Applications
2-Cyclohexen-1-ol, 3-[1,1’-biphenyl]-4-yl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Cyclohexen-1-ol, 3-[1,1’-biphenyl]-4-yl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl group and the biphenyl moiety play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include oxidative and reductive processes, as well as substitution reactions that modify the compound’s structure and function.
Comparison with Similar Compounds
Similar Compounds
Cyclohexen-3-ol: Similar in structure but lacks the biphenyl group.
1-Cyclohexen-3-ol: Another isomer with a different position of the hydroxyl group.
2-Cyclohexenol: Similar but without the biphenyl group.
Uniqueness
The presence of the biphenyl group in 2-Cyclohexen-1-ol, 3-[1,1’-biphenyl]-4-yl- distinguishes it from other similar compounds. This structural feature imparts unique chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
625445-10-5 |
|---|---|
Molecular Formula |
C18H18O |
Molecular Weight |
250.3 g/mol |
IUPAC Name |
3-(4-phenylphenyl)cyclohex-2-en-1-ol |
InChI |
InChI=1S/C18H18O/c19-18-8-4-7-17(13-18)16-11-9-15(10-12-16)14-5-2-1-3-6-14/h1-3,5-6,9-13,18-19H,4,7-8H2 |
InChI Key |
LMQVEIIXXGVXKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C=C(C1)C2=CC=C(C=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


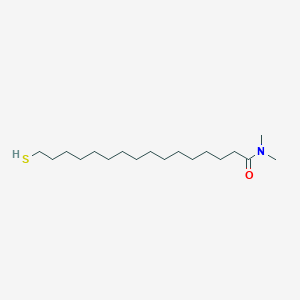
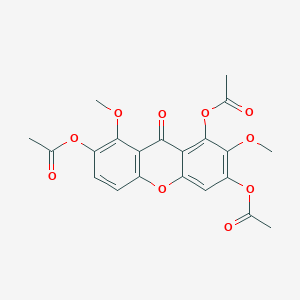
![4-[3-(Diethylamino)propyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14234400.png)
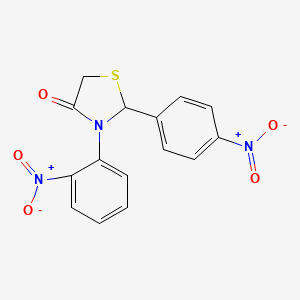
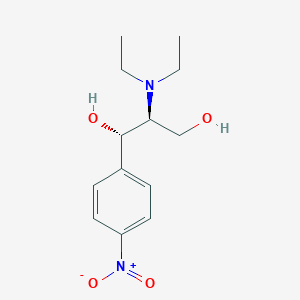
![1H-Pyrrole, 2-[(3,4-dihydro-3,3,5-trimethyl-2H-pyrrol-2-yl)methyl]-](/img/structure/B14234439.png)
![2,2'-{[4,4-Bis(4-hydroxyphenyl)pentanoyl]azanediyl}diacetic acid](/img/structure/B14234447.png)
![N-[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]-N-(pyridin-3-yl)acetamide](/img/structure/B14234456.png)
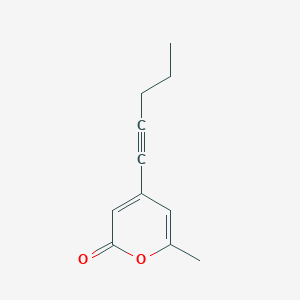

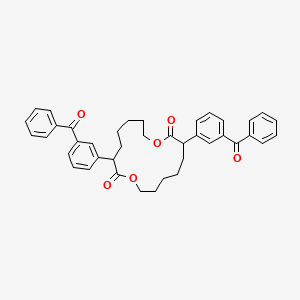
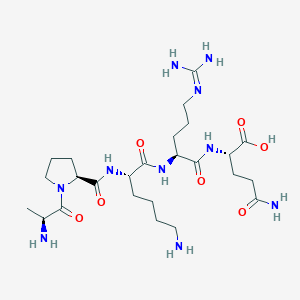
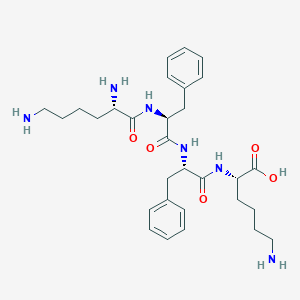
![Ethyl [6-(2-fluorophenyl)pyridin-3-yl]acetate](/img/structure/B14234484.png)
